6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid
Description
6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
6-(2-methoxyethylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-14-3-2-9-7-4-6(8(12)13)10-5-11-7/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIKHFNCFAWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with 2-methoxyethylamine. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with 2-methoxyethylamine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar in structure but with a methyl group instead of the 2-methoxyethyl group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another heterocyclic compound with different functional groups.
Uniqueness
6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
Overview
6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, antimicrobial, and enzyme inhibition activities. The following sections will detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research has indicated that this compound may possess significant anticancer properties. A study assessing various pyrimidine derivatives found that modifications to the pyrimidine scaffold could enhance cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural features were tested against A549 human lung adenocarcinoma cells, revealing a structure-dependent activity where certain modifications led to increased potency against cancer cells while maintaining lower toxicity to non-cancerous cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 6-MEA-PCA | A549 | 10 | Significant cytotoxicity observed |
| Compound X | HCT116 | 15 | Comparable to standard chemotherapeutics |
| Compound Y | PC3 | 8 | Enhanced activity with specific substitutions |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .
Table 2: Antimicrobial Efficacy of 6-MEA-PCA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation or bacterial survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : Potential binding to DNA or RNA structures may disrupt normal cellular functions, leading to increased cell death in malignant or pathogenic cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in the methoxyethyl group and the carboxylic acid moiety can significantly impact potency and selectivity.
Table 3: SAR Analysis of Pyrimidine Derivatives
| Modification | Effect on Activity |
|---|---|
| Removal of methoxyethyl | Decreased anticancer potency |
| Alteration of carboxyl group position | Enhanced antimicrobial activity |
| Substitution at N-position | Increased enzyme inhibition efficacy |
Case Studies
- Case Study on Anticancer Effects : In a controlled experiment involving various derivatives, one compound exhibited an IC50 value significantly lower than standard treatments for lung cancer, suggesting a promising alternative for future therapies.
- Antimicrobial Resistance Study : A recent investigation into the efficacy of this compound against resistant strains demonstrated that it could restore sensitivity to certain antibiotics when used in combination therapy, highlighting its potential as an adjunctive treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
